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Compound of Interest

Compound Name: 2-Bromo-4-butanolide

Cat. No.: B017668

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Bromobutyrolactone (also known as a-Bromo-y-butyrolactone), a vital intermediate in organic
synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of 2-Bromobutyrolactone (CAS No: 5061-21-2, Molecular
Formula: C4aHsBrOz2) is consistently verified through a combination of spectroscopic techniques.
The data presented herein has been compiled from various spectral databases and is
summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

H NMR (Proton NMR) Data

The 'H NMR spectrum of 2-Bromobutyrolactone exhibits three distinct proton environments.
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Chemical Shift (d)

Multiplicity Integration Assignment
ppm
~4.45 Multiplet 2H H-4 (-O-CH2)
~4.35 Triplet 1H H-2 (-CHBI)
~2.70 Multiplet 2H H-3 (-CH2-)

13C NMR (Carbon NMR) Data

The proton-decoupled 13C NMR spectrum shows four unique carbon signals.

Chemical Shift (8) ppm Assignment
~171.0 C-1 (C=0)
~66.0 C-4 (-O-CH2)
~43.0 C-2 (-CHBr)
~35.0 C-3 (-CHz-)

Infrared (IR) Spectroscopy

The IR spectrum highlights the key functional groups present in the molecule. A prominent
feature is the strong absorption from the carbonyl group of the lactone ring.[1]

Functional Group

Wavenumber (cm—1) Intensity _

Assignment
~1775 Strong C=0 Stretch (y-lactone)
~2960 Medium C-H Stretch (Aliphatic)
~1180 Strong C-O Stretch (Ester)
~650 Medium C-Br Stretch

Mass Spectrometry (MS)
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Mass spectrometry data reveals the molecular weight and fragmentation pattern of the

molecule. Due to the presence of bromine, which has two major isotopes (’°Br and 8Br) in an

approximate 1:1 ratio, the molecular ion and bromine-containing fragments appear as a pair of

peaks (M+ and M+2) with nearly equal intensity.

m/z (Mass-to-Charge Ratio) Relative Intensity Fragment Assignment
164/ 166 ~1:1 [M]* (Molecular lon)

85 High [M - Br]*

57 High [C4H50O]*

29 High [C2Hs]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid

samples like 2-Bromobutyrolactone.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-25 mg of 2-Bromobutyrolactone in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry NMR tube.[2] An internal
standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[2]

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's
magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed"
by adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

'H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters
include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to
16 scans to improve the signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to
single lines for each carbon.[3] Due to the low natural abundance of 13C, more scans
(typically 128 or more) and a longer acquisition time are required.[3]
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FTIR Spectroscopy Protocol

The Attenuated Total Reflectance (ATR) method is commonly used for liquid samples.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum.

Sample Application: Place a single drop of neat 2-Bromobutyrolactone directly onto the
surface of the ATR crystal (e.g., diamond or zinc selenide).[4][5]

Data Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm~1.[5]
Multiple scans (e.g., 16 or 32) are co-added to enhance the signal-to-noise ratio.[5]

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or
acetone) after the measurement to prevent cross-contamination.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of 2-Bromobutyrolactone (e.g., 10-100 pg/mL)
in a volatile organic solvent such as dichloromethane or hexane.[6][7] The sample should be
free of particulates.[8]

GC Method:

o Injection: Inject 1 pL of the prepared solution into the GC inlet, which is heated to vaporize
the sample (e.g., 250 °C).

o Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a
capillary column (e.g., a DB-5 type). A temperature program is used to separate
components, for instance, starting at 50 °C and ramping to 250 °C.

MS Method:

o lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source, where it is typically ionized by Electron lonization (EI) at 70 eV.[9]
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o Detection: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based
on their mass-to-charge ratio and detected. The instrument scans a mass range (e.g., m/z
20-200) to generate the mass spectrum.

Visualization of Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 2-Bromobutyrolactone.
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Caption: Workflow for Spectroscopic Characterization.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b017668?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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